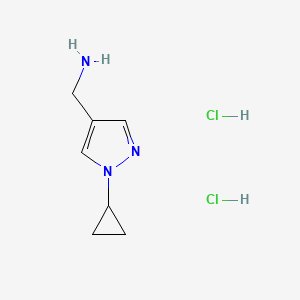

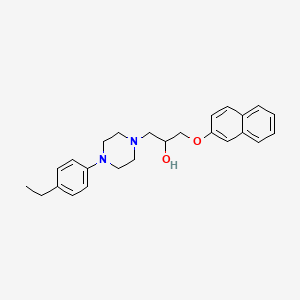

6-Amino-3-phenylquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A three-step synthesis of 6-amino-3 (H)-quinazolin-4-ones has been performed . Initially, the condensation of 3 (H)-quinazolin-4-one was carried out in the presence of anthranilic acid and formamide in a 1:3 ratio . Then, a hydrogen atom in state 6 of the resulting 3 (H)-quinazolin-4-one was replaced by a nitro group using a nitriding compound, and 6-nitro-3 (H)-quinazolin-4-one reduction was performed using SnCl 2 ·2H 2 O as a reducing agent . Acylation reactions were accomplished on the synthesized 6-amino-3 (H)-quinazolin-4-one .Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-3-phenylquinazolin-4-one are not mentioned in the retrieved information, quinazoline derivatives are known to exhibit a wide range of biological activities . This suggests that they may undergo various chemical reactions relevant to these biological activities.Aplicaciones Científicas De Investigación

Antibacterial Agent

6-Amino-3-phenylquinazolin-4-one derivatives have been found to exhibit significant antibacterial activity. For instance, 6-nitro-3 (H)-quinazolin-4-one showed remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli bacterial strains .

Antifungal Agent

In addition to their antibacterial properties, these compounds also have antifungal activities. They have been tested for their biological activities as antifungal agents .

Anticancer Agent

Some derivatives of 6-Amino-3-phenylquinazolin-4-one have been synthesized for testing their biological activities as potential anticancer agents . Additionally, 1,2,4-triazoloquinazoline derivatives were found to have potent anticancer activities .

Antihypertensive Agent

1,2,4-triazoloquinazoline derivatives, which can be synthesized from 6-Amino-3-phenylquinazolin-4-one, have been found to have potent antihypertensive activities .

Antihistaminic Agent

These derivatives also have antihistaminic properties with negligible sedation .

Anticonvulsant

Quinazolinones are essentially used as anticonvulsants . This makes 6-Amino-3-phenylquinazolin-4-one a potential candidate for the development of anticonvulsant drugs.

Histone Deacetylase 6 (HDAC6) Inhibitor

A series of novel quinazoline-4- (3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors . HDAC6 is a unique isozyme in the HDAC family and has been identified as a potential therapeutic target in cancer and neurodegenerative diseases.

Antidepressant

Synthetic derivatives of quinazoline exhibited antidepressant properties . This suggests that 6-Amino-3-phenylquinazolin-4-one could be used in the development of antidepressant drugs.

Mecanismo De Acción

Target of Action

The primary targets of 6-Amino-3-phenylquinazolin-4-one are currently unknown. This compound belongs to the quinazolinone family, which has been associated with a wide range of pharmacological activities . .

Biochemical Pathways

Quinazolinones have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer effects . .

Result of Action

Given the diverse biological activities associated with quinazolinones, it is plausible that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and exposure to other chemicals can affect gene expression and, consequently, the action of a compound . .

Propiedades

IUPAC Name |

6-amino-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBJSPIUCJXVCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)

![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)

![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)

![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)

![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)

![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)